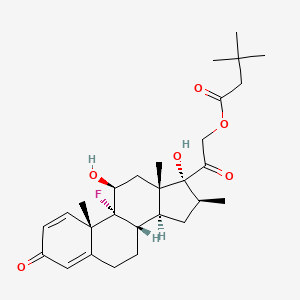

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) is a synthetic corticosteroid. It is an analog of betamethasone, characterized by the presence of a fluorine atom at the 9th position and a 3,3-dimethylbutyrate ester at the 21st position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Fluorination: Introduction of the fluorine atom at the 9th position.

Hydroxylation: Introduction of hydroxyl groups at the 11beta, 17, and 21 positions.

Esterification: Formation of the 3,3-dimethylbutyrate ester at the 21st position.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Selection of Precursors: Choosing high-purity steroid precursors.

Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to achieve desired reactions.

Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted derivatives with new functional groups.

Applications De Recherche Scientifique

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.

Biology: Studied for its effects on cellular processes, including inflammation and immune response.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of pharmaceutical products, including topical creams and ointments for skin conditions.

Mécanisme D'action

The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) involves binding to glucocorticoid receptors in target cells. This binding leads to:

Transcriptional Regulation: Modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.

Inhibition of Immune Response: Reduction of immune cell activation and proliferation, leading to decreased inflammation and immune-mediated damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

Betamethasone: An isomer with similar anti-inflammatory properties but different esterification.

Dexamethasone: Another corticosteroid with a fluorine atom at the 9th position but different functional groups.

Prednisolone: A corticosteroid with similar anti-inflammatory effects but lacking the fluorine atom.

Uniqueness

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) is unique due to its specific esterification at the 21st position, which can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. This modification can enhance its potency and duration of action compared to other corticosteroids.

Activité Biologique

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate), commonly referred to as a glucocorticoid compound, is a synthetic derivative of the steroid hormone. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article aims to provide a comprehensive overview of its biological activities based on diverse sources.

- Molecular Formula : C22H29FO5

- Molecular Weight : 394.46 g/mol

- CAS Number : 118331

The primary mechanism through which this compound exerts its biological effects involves binding to the glucocorticoid receptor (GR). Upon binding, the complex translocates to the nucleus and regulates gene expression by:

- Inhibiting pro-inflammatory cytokines : This leads to reduced inflammation and immune response.

- Modulating metabolic processes : It influences glucose metabolism and fat distribution.

Anti-inflammatory Effects

Research indicates that this glucocorticoid effectively reduces inflammation in various models. For instance:

- In animal studies, administration of the compound led to a significant reduction in edema formation and inflammatory cell infiltration in tissues following induced inflammation .

Immunosuppressive Properties

The compound has demonstrated potent immunosuppressive effects:

- Studies show that it can inhibit T-cell activation and proliferation, which is crucial for controlling autoimmune responses .

Case Studies

- Chronic Inflammatory Conditions : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in improved clinical outcomes and reduced disease activity scores .

- Asthma Management : In a controlled study on asthma patients, the use of this glucocorticoid led to decreased airway hyperresponsiveness and improved lung function metrics .

Comparative Biological Activity

The table below summarizes the biological activities of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) compared to other glucocorticoids:

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Applications |

|---|---|---|---|

| 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | High | High | Arthritis, Asthma |

| Betamethasone | Moderate | High | Allergic Conditions |

| Dexamethasone | High | Moderate | Cancer Treatment |

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

Propriétés

Numéro CAS |

52668-06-1 |

|---|---|

Formule moléculaire |

C28H39FO6 |

Poids moléculaire |

490.6 g/mol |

Nom IUPAC |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate |

InChI |

InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |

Clé InChI |

PQVDYPCHUGFHAR-XYWKZLDCSA-N |

SMILES isomérique |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.